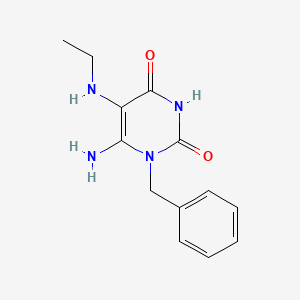

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione

Description

6-Amino-1-benzyl-5-(ethylamino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-based heterocyclic compound characterized by a uracil-like core structure modified with a benzyl group at the N1 position and an ethylamino substituent at the C5 position. Its molecular formula is C₁₃H₁₆N₄O₂, with a molecular weight of 260.29 g/mol . Key structural identifiers include:

The compound is synthesized via condensation reactions involving benzylamine and ethylamine derivatives, often yielding between 74% and 89% under optimized conditions .

Properties

IUPAC Name |

6-amino-1-benzyl-5-(ethylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-2-15-10-11(14)17(13(19)16-12(10)18)8-9-6-4-3-5-7-9/h3-7,15H,2,8,14H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIDSSFRXLUFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565193-15-9 | |

| Record name | 6-amino-1-benzyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione typically involves multi-step organic reactions. One possible route could involve the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and amination steps. The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione may have several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer or infectious diseases.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action for 6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The molecular targets and pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Melting Points: Derivatives with aromatic extensions (e.g., quinolinyl-methyleneamino in 10i) exhibit higher melting points (~290°C) due to increased π-π stacking and molecular rigidity . Simpler alkyl-substituted derivatives (e.g., methyl or ethyl) lack such thermal stability data, suggesting lower melting ranges.

Synthetic Accessibility :

- Methyl-substituted derivatives (e.g., C₆H₁₀N₄O₂ ) are synthesized in higher yields (up to 89%) compared to benzyl-containing analogues, likely due to steric hindrance in the latter .

Pharmacological and Industrial Relevance

- Cytotoxicity : Brominated analogues (e.g., 5b in ) exhibit cytotoxicity as dual BRD4/PLK1 inhibitors, suggesting structural flexibility for anticancer applications .

- Patent Landscape : Pyrimidine-2,4-dione derivatives are patented for diverse uses, including anti-tuberculosis agents () and anti-HIV intermediates ().

Biological Activity

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1H,3H)-Dione, a synthetic compound belonging to the pyrimidine family, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical formula for this compound is , with a CAS number of 690265-59-9. The compound features a pyrimidine ring substituted with amino and ethylamino groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 256.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol |

| LogP | 1.7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and amination steps. This process can be optimized for higher yields using various solvents and catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. Pyrimidine derivatives often exhibit inhibitory effects on various enzymes involved in cellular processes, potentially leading to therapeutic effects against diseases such as cancer and infections.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 50 μg/mL .

Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited MIC values ranging from 8 to 32 μg/mL, significantly lower than traditional antibiotics like vancomycin .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of pyrimidine derivatives in human breast cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.